2'-Fucosyllactose
Overview
Description
2’-Fucosyl-D-lactose is a naturally occurring disaccharide, categorized as a fucose-containing oligosaccharide. It is composed of L-fucose, D-galactose, and D-glucose units. This compound is the most prevalent human milk oligosaccharide, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk and has since been studied for its various biological activities .
Mechanism of Action
Target of Action
The primary target of 2’-Fucosyl-D-lactose (2’-FL) is the gut microbiota, specifically certain bifidobacteria . These bacteria play a crucial role in maintaining gut health and modulating the immune system .
Mode of Action
2’-FL interacts with its targets by serving as a prebiotic, a type of dietary fiber that feeds the beneficial gut bacteria . It encourages the growth of select beneficial bacteria and hinders the growth of many harmful bacteria . This interaction results in changes to the composition of the gut microbiota, promoting a healthier gut environment .
Biochemical Pathways
2’-FL influences several biochemical pathways. It plays a role in modulating CD14 expression, providing relief in colitis, and influencing the composition of the gut microbiome . Its impact extends to stimulating T cells, leading to heightened IFN-γ production, while concurrently reducing the production of cytokines IL-6, IL-17, and TNF-α .
Pharmacokinetics
It is known that 2’-fl is resistant to digestion by human enzymes and reaches the colon where it is partially fermented . This suggests that 2’-FL has good bioavailability and can exert its effects on the gut microbiota effectively.
Result of Action
The action of 2’-FL results in several molecular and cellular effects. It supports gastrointestinal (GI) and systemic health by modulating the gut microbiota . It also has potential immunomodulatory, anti-inflammatory, anti-microbial, and anti-cancer properties .
Action Environment
The action of 2’-FL is influenced by various environmental factors. For instance, the composition of the individual’s diet and the existing state of their gut microbiota can affect the efficacy of 2’-FL . Furthermore, the stability of 2’-FL may be affected by factors such as pH and temperature, although more research is needed in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Fucosyl-D-lactose can be synthesized enzymatically using α-1,2-fucosyltransferases or α-L-fucosidases. α-1,2-Fucosyltransferases catalyze the transfer of a fucose from GDP-L-fucose to lactose . Alternatively, α-L-fucosidases catalyze the synthesis of 2’-Fucosyl-D-lactose through a transglycosylation reaction .
Industrial Production Methods: The industrial production of 2’-Fucosyl-D-lactose primarily involves microbial fermentation using genetically modified strains of Escherichia coli K-12 . After fermentation, the compound is purified through membrane filtration and activated carbon adsorption, followed by crystallization or spray drying .
Chemical Reactions Analysis
Types of Reactions: 2’-Fucosyl-D-lactose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2’-Fucosyl-D-lactose has a wide range of scientific research applications:
Comparison with Similar Compounds
- 3-Fucosyllactose
- 3’-Sialyllactose
- 6’-Sialyllactose sodium salt
Comparison: 2’-Fucosyl-D-lactose is unique due to its high prevalence in human milk and its extensive biological activities. While similar compounds like 3-Fucosyllactose and 3’-Sialyllactose also possess beneficial properties, 2’-Fucosyl-D-lactose stands out for its immunomodulatory and anti-inflammatory effects .
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHQUWQCBPAQQH-BWRPKUOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194179 | |
Record name | 2'-Fucosyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Fucosyllactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41263-94-9 | |
Record name | 2′-Fucosyllactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41263-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fucosyllactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041263949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Fucosyllactose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16052 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Fucosyllactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Fucosyllactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-FUCOSYLLACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO2533XO8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Fucosyllactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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